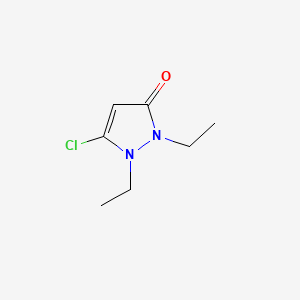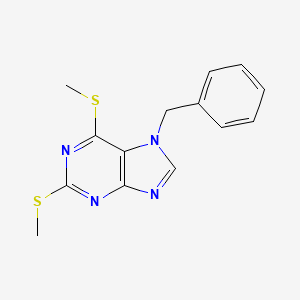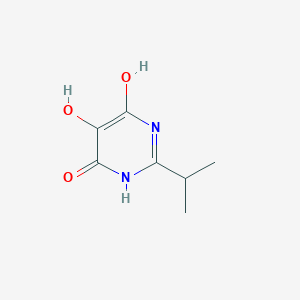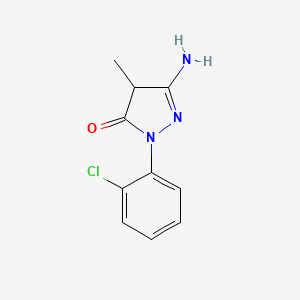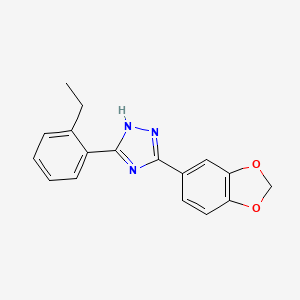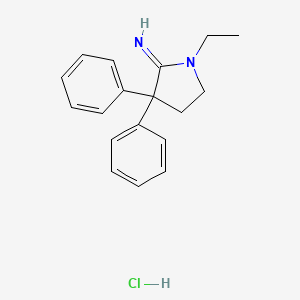
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and ability to form stable intermediates. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride typically involves the reaction of ethylamine with 3,3-diphenylpyrrolidine-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired imine compound. The hydrochloride salt is then formed by reacting the imine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride involves its ability to form stable intermediates with various biological molecules. It targets specific molecular pathways, including enzyme inhibition and protein binding, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent.
1-Ethyl-3-(3-dimethylaminopropyl)urea: Another related compound with similar reactivity.
Uniqueness: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
7468-33-9 |
|---|---|
Fórmula molecular |
C18H21ClN2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
1-ethyl-3,3-diphenylpyrrolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-20-14-13-18(17(20)19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,19H,2,13-14H2,1H3;1H |
Clave InChI |
KCRBIMWBALHTOD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
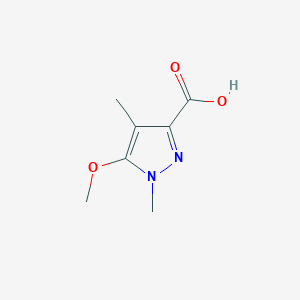

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
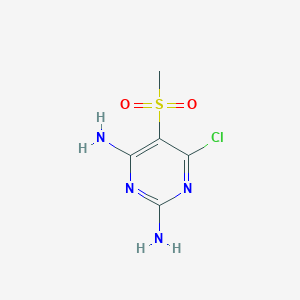


![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

